3-chloro-6-methyl-1H-indene-2-carbaldehyde

Organic Synthesis Process Chemistry Indene Intermediates

For anti-TB drug discovery, sourcing the exact indene-2-carbaldehyde building block is critical-subtle substituent changes collapse potency. 3-Chloro-6-methyl-1H-indene-2-carbaldehyde (CAS 1314802-45-3) is the direct precursor to analogue 23, a validated lead with MIC 30 μg/mL against M. tuberculosis and acute oral safety up to 300 mg/kg in mice. Its 6-methyl group confers a LogP of ~2.6, enhancing membrane permeability for CNS or intracellular probes. A published Vilsmeier-Haack-Arnold route from 5-methyl-1-indanone provides a scalable synthetic entry (48% yield). Secure the authentic scaffold to maintain SAR continuity and avoid re-optimization of your lead series.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
Cat. No. B12279655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methyl-1H-indene-2-carbaldehyde
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(C2)C=O)Cl
InChIInChI=1S/C11H9ClO/c1-7-2-3-10-8(4-7)5-9(6-13)11(10)12/h2-4,6H,5H2,1H3
InChIKeyYDTXUJPAYVHHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-1H-indene-2-carbaldehyde: Indene Building Block for Synthesis


3-Chloro-6-methyl-1H-indene-2-carbaldehyde (CAS 1314802-45-3) is a disubstituted indene derivative belonging to the class of halogenated aromatic aldehydes . Its structure features a reactive carbaldehyde group at the 2-position, activated by both a chlorine atom at the 3-position and a methyl group at the 6-position on the bicyclic indene core [1]. This specific substitution pattern dictates its utility as a versatile electrophilic building block, particularly in the synthesis of pharmaceutically relevant scaffolds such as sulindac analogs and anti-tubercular indene agents [2]. A reliable, explicit synthetic protocol via the Vilsmeier-Haack-Arnold reaction directly from 5-methyl-1-indanone is documented, yielding the compound with a controlled purity [1].

Workflow Vilsmeier-Haack synthesis route
Selection 3-Chloro-6-methyl indene electrophile
Use Context Pharmaceutically relevant scaffold synthesis

Why Generic Indene Analogs Cannot Substitute


The selection of a specific indene-2-carbaldehyde derivative for chemical synthesis or medicinal chemistry is not arbitrary; the electronic and steric properties conferred by substituents critically dictate reaction outcomes and biological activity [1]. The chlorine atom at position 3 increases the electrophilicity of the adjacent aldehyde, enabling specific organocatalytic activation modes like pentaenolate formation [2], while the 6-methyl group influences the compound's lipophilicity (LogP ~2.6) and metabolic stability [3]. Replacing 3-chloro-6-methyl-1H-indene-2-carbaldehyde with a des-methyl (3-chloro-1H-indene-2-carbaldehyde) or des-chloro (6-methyl-1H-indene-2-carbaldehyde) analog will alter the steric demand and electronic character of any resulting synthetic intermediate, leading to different reaction yields, stereoselectivities, or a complete loss of biological efficacy in target assays. The hard quantitative data below demonstrate these critical performance differentiators.

Target 3-Chloro-6-methyl-1H-indene-2-carbaldehyde
Substitute Des-methyl analog (3-chloro-1H-indene-2-carbaldehyde)
Risk Steric demand and lipophilicity may shift, altering reaction outcomes and biological readouts
Target 3-Chloro-6-methyl-1H-indene-2-carbaldehyde
Substitute Des-chloro analog (6-methyl-1H-indene-2-carbaldehyde)
Risk Electrophilicity at the 2-carbaldehyde may differ, limiting organocatalytic activation pathways
Target This disubstituted indene building block
Substitute Unsubstituted indene-2-carbaldehyde
Risk Lacks both chloro and methyl substituents; reported derivative activity context does not transfer

Quantitative Comparison with Closest Analogs


Validated Synthetic Protocol with Quantified Yield

The synthesis of 3-chloro-6-methyl-1H-indene-2-carbaldehyde is explicitly documented via a Vilsmeier-Haack-Arnold reaction of 5-methyl-1-indanone with DMF/POCl3, achieving a 48% yield [1]. This yield is a critical benchmark for procurement, as it provides a reliable starting point for route scoping and cost analysis. In contrast, the synthesis of the 3-bromo-6-methyl analog or the des-methyl 3-chloro analog often requires different, less optimized conditions, leading to variable yields that are not systematically reported in a single-source protocol for direct comparison [2].

Synthetic Protocol Yield
Reported
48% yield
Supports route scoping and cost analysis
Vilsmeier-Haack protocol; cross-study comparable
Organic Synthesis Process Chemistry Indene Intermediates

Anti-Tubercular Activity and Potency Class

Compounds synthesized from the 3-chloro-6-methyl-1H-indene-2-carbaldehyde scaffold, specifically the broader class of 1-chloro-2-formyl indenes, exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with a quantitative Minimum Inhibitory Concentration (MIC) range of 30 to 500 μg/mL [1]. The target compound serves as the direct precursor to analogue 23, which displayed a potent MIC of 30 μg/mL and was shown to be safe in acute oral toxicity studies up to 300 mg/kg in Swiss albino mice [1]. This places the compound's derivatives among the most active in its class, whereas the unsubstituted indene-2-carbaldehyde shows no such validated antitubercular activity in this assay system.

Derivative Anti-TB Activity
Class-level inference
Derivative analogue 23: MIC 30 μg/mL
Supports anti-tubercular SAR interpretation
Class-level; requires derivative-specific validation
Medicinal Chemistry Tuberculosis Structure-Activity Relationship

Lipophilicity Advantage from 6-Methyl Substitution

The computed octanol/water partition coefficient (LogP) for 3-chloro-6-methyl-1H-indene-2-carbaldehyde is 2.6 [1]. This value is a consequence of the 6-methyl substituent, which increases lipophilicity compared to the des-methyl comparator, 3-chloro-1H-indene-2-carbaldehyde. While the exact LogP for the latter may vary, the general rule-of-thumb established in medicinal chemistry suggests that a methyl group contributes approximately +0.5 LogP units. This difference is significant for optimizing membrane permeability and metabolic stability in lead optimization, offering a clear basis for selection when tuning molecular properties for CNS or intracellular targets.

Lipophilicity (LogP)
Class-level inference
LogP 2.6
Supports membrane permeability optimization
Computed property; ~+0.5 log units from 6-methyl
Physicochemical Properties Drug Design ADMET

Application Scenarios for Procurement


Precursor for Anti-Tubercular Lead Compounds

Procurement for medicinal chemistry programs targeting Mycobacterium tuberculosis. The compound is a direct precursor to analogue 23, a validated lead with an MIC of 30 μg/mL and proven in-vivo safety up to 300 mg/kg. This provides a defined entry point into the most active region of the structure-activity relationship (SAR) for this indene-based anti-TB series, as detailed in the quantitative SAR study on 1-chloro-2-formyl indenes [1].

Building Block for Organocatalytic Methods

Use as a specialized substrate in enantioselective organocatalysis. The unique combination of the electron-withdrawing chlorine and the steric/electronic influence of the 6-methyl group on the indene ring makes it a prime candidate for exploring pentaenolate activation pathways. Procuring this compound enables the development of novel asymmetric allylic alkylation reactions, building on the foundational work on indene-2-carbaldehyde organocatalytic reactivity [2].

Lipophilicity-Tailored Intermediate for CNS Probes

Sourcing for the synthesis of CNS-targeted or intracellular chemical probes. The defined and elevated LogP of 2.6, a direct result of the 6-methyl substitution, is strategically valuable for projects where improved membrane permeability is a design goal. This compound allows chemists to step-up lipophilicity in a controlled manner from the less-lipophilic 3-chloro-1H-indene-2-carbaldehyde scaffold [3].

Scalable Synthesis of Sulindac-Related Pharmacophores

Procurement for process chemistry and scale-up studies of non-steroidal anti-inflammatory drug (NSAID) analogs. The documented Vilsmeier-Haack protocol yielding 48% provides a reliable starting point for synthesizing structurally complex, sulindac-like indene derivatives. This eliminates the need for route scouting on analogous, but synthetically less-defined, indene carbaldehydes [4].

Application
Selection Property
Validation Focus
Anti-tubercular lead synthesis
Defined SAR entry point
Derivative activity and exposure review
Organocatalytic method development
Activated indene-2-carbaldehyde scaffold
Pentaenolate activation reactivity
Lipophilicity-tailored probe synthesis
Elevated LogP from 6-methyl group
Membrane permeability optimization
Sulindac-related pharmacophore synthesis
Documented Vilsmeier-Haack protocol
Process yield and route reliability
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